N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide
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Overview
Description
N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide is an organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound features a phenyl ring substituted with a hydroxy-C-methylcarbonimidoyl group and an acetamide group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide typically involves the reaction of 3-(N-hydroxy-C-methylcarbonimidoyl)benzonitrile with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, at a temperature of around 80-100°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, increased efficiency, and reduced production costs. The use of automated systems for monitoring and controlling the reaction ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Halogens or electrophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenylacetamide derivatives.
Scientific Research Applications
N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
- N-[3-(N-hydroxy-C-methylcarbonimidoyl)-4-methylphenyl]acetamide
- 2-(3-chlorophenyl)-N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide
Comparison: N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in enzyme inhibition and better solubility in organic solvents. These characteristics make it a valuable compound for various applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide |
InChI |
InChI=1S/C10H12N2O2/c1-7(12-14)9-4-3-5-10(6-9)11-8(2)13/h3-6,14H,1-2H3,(H,11,13) |
InChI Key |
ZZCYPMNOIVNFHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)NC(=O)C |
Origin of Product |
United States |
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